molecular formula C13H17NO2 B1285031 3-Benzo[1,3]dioxol-5-ylmethyl-piperidine CAS No. 955314-95-1

3-Benzo[1,3]dioxol-5-ylmethyl-piperidine

Cat. No. B1285031
M. Wt: 219.28 g/mol
InChI Key: JGIVRLDNRBEOHY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperidine derivatives is well-documented in the provided papers. For instance, the synthesis of acetylcholinesterase inhibitors involves the creation of a rigid analogue with a 2-isoindoline moiety replaced by an indanone moiety, resulting in potent inhibitors like compound 13e . Another paper describes the synthesis of benzimidazolone derivatives with a benzo-1,4-dioxan-2-ylmethyl piperidine moiety, indicating the versatility of piperidine in forming neuroleptic agents . Additionally, the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives for antimicrobial activity against tomato plant pathogens is reported, showcasing the agricultural applications of such compounds .

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their biological activity. The vibrational spectra and molecular structure of a benzoxazolone molecule with a piperidine moiety were determined using computational methods, highlighting the importance of conformer stability in the compound's properties . The crystal structure of a donapezil impurity with a piperidine ring was also elucidated, providing insights into the three-dimensional arrangement of such molecules .

Chemical Reactions Analysis

The chemical reactivity of piperidine derivatives is influenced by their functional groups and molecular structure. The papers do not provide explicit details on the chemical reactions of "3-Benzo[1,3]dioxol-5-ylmethyl-piperidine," but they do discuss the reactivity of similar compounds. For example, the synthesis of oxadiazole derivatives involves multiple steps, including esterification, hydrazide formation, and sulfide formation, indicating a complex reactivity profile for these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are determined by their molecular structure and substituents. The crystal structure analysis of various piperidine-containing compounds provides information on their solid-state properties, such as unit-cell parameters and crystal system . The synthesis of a novel scaffold for drug discovery, a spiro[1,5-benzoxazepine-2,4′-piperidine], demonstrates the potential for creating diverse molecules with specific orientations of side chains, which can influence their physical properties .

Safety And Hazards

The compound has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 . The hazard statements associated with it are H302 - H319 . Precautionary statements include P280 - P301 + P312 + P330 - P305 + P351 + P338 - P337 + P313 .

properties

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-2-11(8-14-5-1)6-10-3-4-12-13(7-10)16-9-15-12/h3-4,7,11,14H,1-2,5-6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGIVRLDNRBEOHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CC2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40588812
Record name 3-[(2H-1,3-Benzodioxol-5-yl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzo[1,3]dioxol-5-ylmethyl-piperidine

CAS RN

955314-95-1
Record name 3-[(2H-1,3-Benzodioxol-5-yl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1.40 g (4.5 mmol) of (+)-3-benzo[1,3]dioxol-5-ylmethyl-1-benzyl-piperidine is dissolved in 35 ml MeOH and 1 ml AcOH and hydrogenated over Pd/C 10% (0.3 g) for 2 d until hydrogen absorption is complete. The mixture is filtered over Celite®, and the filtrate is evaporated, diluted with CH2Cl2, washed with sat. aq. Na2CO3 solution and evaporated to give (+)-3-benzo[1,3]dioxol-5-ylmethyl-piperidine ([α]Drt=5.90 (c=0.5, DMSO)) which is used without further purification.
Name
(+)-3-benzo[1,3]dioxol-5-ylmethyl-1-benzyl-piperidine
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One

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